![molecular formula C10H11Cl2NO B14053369 1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one](/img/structure/B14053369.png)
1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one
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Overview
Description
1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one is an organic compound with the molecular formula C10H11Cl2NO. This compound is characterized by the presence of an amino group, a chloromethyl group, and a chloropropanone moiety attached to a phenyl ring.
Preparation Methods
The synthesis of 1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-5-(chloromethyl)benzaldehyde with chloroacetone under acidic conditions. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .
Chemical Reactions Analysis
1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Scientific Research Applications
1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the development of enzyme inhibitors or as a building block for bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved can vary based on the specific enzyme or receptor being targeted .
Comparison with Similar Compounds
1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one can be compared with similar compounds such as:
1-(3-Amino-5-(chloromethyl)phenyl)propan-2-one: This compound has a similar structure but lacks the chloropropanone moiety, which may result in different reactivity and applications.
5-Amino-pyrazoles: These compounds are also used as intermediates in organic synthesis and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups, which allow for diverse chemical transformations and applications in various fields.
Biological Activity
1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one is a compound of interest in medicinal chemistry due to its unique structural features, which include an amino group, chloromethyl group, and a chloropropanone moiety. These functional groups contribute to its potential biological activities, including enzyme inhibition and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₃Cl₂N O, with a molecular weight of approximately 232.10 g/mol. The presence of chlorine atoms and functional groups enhances its chemical reactivity, enabling interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and covalent interactions with nucleophilic sites on enzymes and receptors. This mechanism can lead to the modulation of enzymatic activity and disruption of cellular processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.
Biological Activities
Research has indicated several potential biological activities for this compound:
Anticancer Activity
Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against:
- MCF-7 (human breast adenocarcinoma)
- U-937 (human acute monocytic leukemia)
The compound demonstrated a dose-dependent increase in apoptosis in these cell lines, indicating its potential as an anticancer agent.
Enzyme Interactions
The compound’s interactions with enzymes have been studied extensively. It has been identified as a potential inhibitor for several key enzymes involved in cancer metabolism and inflammation.
Research Findings and Case Studies
A summary of notable findings from various studies is presented in the following table:
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, including chloromethylation followed by acylation processes. This compound serves multiple roles in scientific research:
- Medicinal Chemistry : As a lead compound for developing new therapeutic agents.
- Biochemical Probes : For studying enzyme interactions and cellular pathways.
Properties
Molecular Formula |
C10H11Cl2NO |
---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
1-[3-amino-5-(chloromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H11Cl2NO/c11-2-1-10(14)8-3-7(6-12)4-9(13)5-8/h3-5H,1-2,6,13H2 |
InChI Key |
UPGYCZZZMOFALL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)CCCl)N)CCl |
Origin of Product |
United States |
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